Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in various fields, particularly in medicinal chemistry. This compound is known for its unique bicyclic structure, which includes a thia-azabicyclo framework, making it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps. One efficient method described involves a seven-step procedure starting from 7-aminocephalosporanic acid. The regioselective acylation of intermediates with phenylacetyl chloride in the presence of Na2CO3 in acetone/H2O is also a key step .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of protective groups and selective reagents is crucial to avoid side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxymethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibiotic due to its structural similarity to cephalosporins.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its antibiotic properties, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. The thia-azabicyclo structure is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cefbuperazone: Another cephalosporin derivative with a similar structure but different substituents.
Cefmetazole: Contains a methoxy group at a different position, leading to variations in activity and stability.
Uniqueness
What sets Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid apart is its unique combination of functional groups and the specific arrangement of atoms in its bicyclic structure. This uniqueness contributes to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H10N2NaO4S+ |
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Molecular Weight |
253.23 g/mol |
IUPAC Name |
sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4S.Na/c9-4-6(12)10-5(8(13)14)3(1-11)2-15-7(4)10;/h4,7,11H,1-2,9H2,(H,13,14);/q;+1 |
InChI Key |
QRPUJGHNWVVHLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CO.[Na+] |
Origin of Product |
United States |
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